

Introduction: Deconstructing a Versatile Heterobifunctional Linker

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Compound of Interest

Compound Name: *Bromo-PEG2-acid*

Cat. No.: *B606385*

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In the landscape of modern bioconjugation, drug delivery, and proteomics, the ability to covalently link distinct molecular entities with precision is paramount. Heterobifunctional crosslinkers are the master keys to this challenge, and among them, **Bromo-PEG2-acid** stands out for its utility and well-defined reactivity. This molecule is not merely a chemical curiosity; it is a purpose-built tool for researchers developing next-generation therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as for scientists modifying surfaces and creating advanced diagnostic reagents.^{[1][2][3][4]}

This guide provides an in-depth exploration of **Bromo-PEG2-acid**, structured not by a rigid template, but by the very nature of the molecule itself. We will dissect its three core functional components: the bromo group, the polyethylene glycol (PEG) spacer, and the carboxylic acid. By understanding the distinct chemistry and strategic utility of each part, researchers can harness the full potential of this versatile linker.

Property	Value
IUPAC Name	3-(2-(2-bromoethoxy)ethoxy)propanoic acid ^[5]
CAS Number	1807503-92-9 ^{[5][6]}
Molecular Formula	C7H13BrO4 ^{[5][6]}
Molecular Weight	241.08 g/mol ^{[5][6]}
Key Features	Heterobifunctional, PEGylated, Hydrophilic ^{[2][6]}

The Bromo Group: A Precise Electrophile for Thiol-Specific Conjugation

The terminal bromo group on **Bromo-PEG2-acid** functions as a potent electrophilic handle. As a primary alkyl halide, its reactivity is dominated by the bimolecular nucleophilic substitution (SN2) mechanism.^[7] The success of this reaction hinges on two factors: the strength of the incoming nucleophile and the stability of the leaving group. Bromide is the conjugate base of a strong acid (HBr), making it an excellent leaving group that readily departs with a pair of electrons, facilitating an efficient reaction under biocompatible conditions.^{[5][7][8]}

Reactivity Profile: The Primacy of Thiols

The bromo group's primary target in bioconjugation is the sulfhydryl (thiol) group of a cysteine residue.^[9] To react, the thiol must be in its deprotonated, more nucleophilic thiolate anion (R-S⁻) form.^[7] This chemical necessity dictates the optimal reaction conditions.

- **Causality of pH Control:** The pKa of a typical cysteine thiol is approximately 8.3.^[10] By conducting the reaction at a pH between 7.5 and 9.0, the equilibrium shifts to favor the thiolate anion, dramatically increasing the reaction rate.^{[10][11]} While the bromo group can also react with other nucleophiles like the amine groups of lysine, this reaction is significantly slower and less specific at a neutral to slightly basic pH. This pH-dependent reactivity allows for a high degree of chemoselectivity, targeting thiols with precision while leaving amines largely untouched.^{[10][12]} The result of this SN2 reaction is an exceptionally stable thioether bond.^{[7][9]}

Caption: SN2 mechanism of a bromo-PEG linker with a thiolate anion.

Quantitative Reactivity Data

Nucleophile	Typical Amino Acid	Optimal pH Range	Bond Formed	Relative Reactivity
Thiol (Thiolate)	Cysteine	7.5 - 9.0[10]	Thioether	High
Amine	Lysine, N-terminus	> 9.0	Secondary Amine	Moderate
Imidazole	Histidine	~7.0	Alkylated Imidazole	Low

Field-Proven Protocol: Conjugation to a Thiol-Containing Peptide

This protocol outlines a standard procedure for the selective conjugation of **Bromo-PEG2-acid** to a cysteine residue within a peptide.

A. Materials

- Cysteine-containing peptide
- **Bromo-PEG2-acid**
- Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5 (degassed)
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
- Linker Solvent: Anhydrous Dimethyl sulfoxide (DMSO)
- Quenching Buffer: 1 M L-cysteine in reaction buffer
- Analytical Equipment: LC-MS system

B. Experimental Workflow

- Peptide Preparation (Disulfide Reduction):
 - Dissolve the peptide in the Reaction Buffer to a concentration of 1-5 mg/mL.

- If disulfide bonds are present, add a 10-fold molar excess of TCEP and incubate for 60 minutes at room temperature to ensure free thiols are available.[9] Causality: TCEP is a non-thiol-based reducing agent, preventing interference with the subsequent thiol-bromo reaction.
- Note: If TCEP is used, it should be removed via a desalting column prior to adding the linker to avoid reacting with the bromo group.
- Linker Preparation:
 - Immediately before use, dissolve **Bromo-PEG2-acid** in DMSO to create a 10-100 mM stock solution.[10]
- Conjugation Reaction:
 - Add a 5- to 20-fold molar excess of the **Bromo-PEG2-acid** stock solution to the peptide solution.[1][9] Causality: A molar excess of the linker drives the reaction to completion, maximizing the yield of the desired conjugate.
 - Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.[11] Lower temperatures can minimize potential side reactions.[9]
- Reaction Quenching:
 - Add Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted **Bromo-PEG2-acid**. Incubate for 30 minutes.
- Purification and Analysis:
 - Purify the conjugate using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) to remove excess linker and other reagents.
 - Confirm successful conjugation by LC-MS, verifying the expected mass increase corresponding to the addition of the **Bromo-PEG2-acid** moiety (mass increase of 223.01 Da, which is the mass of the linker minus HBr).

The Carboxylic Acid: An Activation-Dependent Nucleophilic Hub

On the opposite end of the linker lies the terminal carboxylic acid (-COOH). Unlike the bromo group, this functional group is not inherently reactive towards biomolecules. It must first be chemically activated to become susceptible to nucleophilic attack. This requirement for activation is a key advantage, as it enables a controlled, sequential conjugation strategy. The most common application for this end of the linker is the formation of a stable amide bond with primary amines (e.g., lysine residues or the N-terminus of a protein).^{[5][13]}

The Chemistry of Activation: EDC/NHS Coupling

The gold standard for activating carboxylic acids in bioconjugation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.^{[1][14]}

- **Activation Step:** EDC reacts with the carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid.
- **Stabilization Step:** NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis than the O-acylisourea but is highly reactive towards primary amines.^[14]
- **Conjugation Step:** The NHS ester readily reacts with a primary amine nucleophile to form a robust and stable amide bond, releasing NHS as a byproduct.^{[15][16]}

Caption: Two-step activation and conjugation of a carboxylic acid via EDC/NHS.

Field-Proven Protocol: Amide Bond Formation with an Amine-Containing Molecule

This protocol details the activation of the **Bromo-PEG2-acid**'s carboxyl group and subsequent conjugation to a primary amine. This would typically be performed after the bromo group has already been reacted and the intermediate purified.

A. Materials

- Bromo-PEG2-conjugate (from Section 1.3)
- Amine-containing molecule (e.g., protein, peptide)
- Activation Buffer: 50 mM MES, pH 6.0
- Coupling Buffer: 100 mM PBS, pH 7.4
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification system (SEC or IEX)

B. Experimental Workflow

- Activation of Carboxylic Acid:
 - Dissolve the purified bromo-PEG2-conjugate in ice-cold Activation Buffer. Causality: A slightly acidic pH of 6.0 optimizes the EDC reaction while minimizing hydrolysis of the resulting Sulfo-NHS ester.
 - Add a 5-fold molar excess of both EDC and Sulfo-NHS.
 - Incubate for 15-30 minutes at room temperature to generate the active ester.[\[10\]](#)[\[14\]](#)
- Conjugation to Amine:
 - Dissolve the amine-containing target molecule in the Coupling Buffer.
 - Immediately add the activated linker solution to the amine-containing molecule solution. The optimal pH for the coupling reaction is 7.2-7.5.[\[14\]](#)
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[\[14\]](#)
- Quenching and Purification:

- Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS esters.
- Purify the final bioconjugate using an appropriate chromatographic method (e.g., SEC or IEX) to remove excess reagents and byproducts.[1]

The PEG2 Spacer: The Unsung Hero of Functionality

The two-unit polyethylene glycol (PEG) spacer situated between the bromo and acid termini is critical to the linker's overall performance.[17][18] PEG is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units, renowned for its biocompatibility.[17][19]

- **Enhanced Solubility:** The PEG chain imparts significant hydrophilicity, increasing the aqueous solubility of the linker itself and, more importantly, the final conjugate.[6][15][19] This is crucial when working with hydrophobic drugs or proteins that are prone to aggregation.
- **Biocompatibility and "Stealth" Properties:** PEG is non-toxic and generally elicits a minimal immune response.[17][18] When conjugated to a therapeutic molecule, the PEG chain creates a hydration shell that can shield the molecule from recognition by the immune system and proteolytic enzymes, prolonging its circulation half-life.[18][20]
- **Steric Optimization:** The flexible PEG chain provides a defined spatial separation between the two conjugated molecules. This spacer arm reduces the risk of steric hindrance, ensuring that the biological activity of the conjugated partners (e.g., an antibody's binding affinity) is preserved.[19]

Caption: The PEG spacer provides solubility, flexibility, and biocompatibility.

Conclusion: A Triad of Functionality for Advanced Bioconjugation

Bromo-PEG2-acid is a powerful tool precisely because of the distinct and controllable reactivity of its constituent functional groups. The bromo group offers a highly selective pathway for reaction with thiols, forming a stable thioether bond. The carboxylic acid provides a

second, independent reactive site that can be activated on demand to form robust amide bonds with amines. Tying them together, the hydrophilic PEG2 spacer enhances the physicochemical properties of the final conjugate, improving solubility and biocompatibility. By understanding and leveraging the unique chemistry of each component, researchers can design and execute sophisticated, multi-step conjugation strategies to build the complex molecular architectures required for the next generation of diagnostics and therapeutics.

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